Mal-Phe-C4-Val-Cit-PAB
Description
Overview of Targeted Drug Delivery Strategies Utilizing Bioconjugates
Targeted drug delivery systems often employ bioconjugates, which are complex molecules created by linking a potent therapeutic agent to a targeting moiety, such as a monoclonal antibody (mAb). nih.gov This combination allows the resulting conjugate to selectively bind to antigens overexpressed on the surface of target cells, such as cancer cells. nih.gov
Antibody-drug conjugates (ADCs) are a prominent class of bioconjugates that exemplify this strategy. cam.ac.uk An ADC consists of three primary components: a monoclonal antibody that provides specificity, a highly potent cytotoxic payload, and a chemical linker that connects the two. nih.gov The process typically involves the ADC binding to its target antigen on the cell surface, followed by internalization into the cell, often through the endosomal-lysosomal pathway. creativebiolabs.net Once inside the cell, the linker is cleaved, releasing the cytotoxic payload to exert its cell-killing effect. nih.gov This targeted approach allows for the use of payloads that would be too toxic for systemic administration. cam.ac.uk
Fundamental Role of Linker Chemistry in Antibody-Drug Conjugates (ADCs)
Linker chemistry dictates several key properties of the ADC, including its drug-to-antibody ratio (DAR), solubility, and stability. researchgate.net The choice of linker and conjugation chemistry can affect whether the ADC is prone to aggregation and influences its pharmacokinetic profile. biochempeg.comacs.org Therefore, the design and selection of the linker are pivotal to developing a safe and effective ADC. biochempeg.com
Classification of Linker Systems in Bioconjugation
Linkers used in ADCs are broadly categorized into two main types: cleavable and non-cleavable. biochempeg.com
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the drug. biochempeg.com This process results in the liberation of the payload still attached to the linker and a single amino acid residue from the antibody. A key advantage of non-cleavable linkers is their high plasma stability, which can reduce off-target toxicity and potentially offer a wider therapeutic window. biochempeg.com
Cleavable linkers are designed to be broken by specific triggers present in the tumor microenvironment or within the cancer cell. axispharm.com This targeted release mechanism is a key advantage. Cleavable linkers can be further subdivided based on their cleavage mechanism. axispharm.comcam.ac.uk
| Linker Classification | Cleavage Mechanism | Examples |
| Cleavable Linkers | Exploits specific conditions of the tumor microenvironment or intracellular compartments. axispharm.com | Acid-sensitive, Protease-sensitive, Glutathione-sensitive. biochempeg.com |
| Chemically Labile | ||
| Acid-Sensitive | Cleaved in the low pH environment of endosomes and lysosomes (pH 5.0-6.5). cam.ac.uk | Hydrazones. cam.ac.uk |
| Disulfide-Based | Cleaved in the reducing environment inside the cell, where glutathione (B108866) concentrations are high. cam.ac.ukchemistryviews.org | SPDP. medchemexpress.com |
| Enzyme-Sensitive | ||
| Protease-Sensitive | Cleaved by specific proteases, such as cathepsins, which are highly active in the lysosomal compartment of cancer cells. axispharm.com | Peptide linkers (e.g., Val-Cit, Phe-Lys). creativebiolabs.net |
| β-Glucuronide | Cleaved by the enzyme β-glucuronidase, which is abundant in the tumor stroma. aacrjournals.org | Glucuronide-based linkers. aacrjournals.org |
| Non-Cleavable Linkers | Relies on the complete degradation of the antibody backbone within the lysosome to release the drug-linker complex. biochempeg.com | Thioether-based linkers (e.g., SMCC). medchemexpress.com |
Significance of Peptide-Based Cleavable Linkers in Controlled Drug Release
Peptide-based linkers are a major class of enzymatically cleavable linkers that have gained significant attention in ADC development. creativebiolabs.net They are designed to be substrates for proteases, such as cathepsin B, that are overexpressed in the lysosomes of tumor cells. creativebiolabs.netnih.gov This enzymatic specificity allows for controlled drug release directly within the target cell following ADC internalization.
A key advantage of peptide linkers is their excellent stability in systemic circulation, as the proteases responsible for their cleavage have very low activity in the bloodstream. creativebiolabs.net This stability minimizes premature drug release and associated off-target toxicity. creativebiolabs.net The dipeptide sequence Valine-Citrulline (Val-Cit) is one of the most widely used and successful peptide linkers. creativebiolabs.net It is recognized and efficiently cleaved by cathepsin B, leading to the release of the cytotoxic payload. iris-biotech.de The Val-Cit linker has demonstrated a favorable balance between high serum stability and efficient enzymatic cleavage, making it a staple in the design of modern ADCs, particularly those carrying auristatin payloads like MMAE and MMAF. creativebiolabs.netnih.gov
The Mal-Phe-C4-Val-Cit-PAB Linker: Context and Importance in Modern Bioconjugate Research
The this compound linker is a sophisticated, multi-component system designed for advanced ADC applications. medchemexpress.combiocat.commedchemexpress.com It integrates several chemical moieties, each with a specific function, to ensure stable antibody conjugation, controlled enzymatic cleavage, and efficient payload release. This linker belongs to the class of protease-cleavable linkers and is used to construct ADCs for targeted cancer therapy. biocat.comaffinanotech.com
The structure combines a maleimide (B117702) group for antibody attachment, a dipeptide sequence for enzymatic cleavage, and a self-immolative spacer to ensure the release of an unmodified drug. The full name denotes its constituent parts: Mal eimide, Phe nylalanine, a C4 spacer, Val ine-Cit rulline, and a p -a minob enzyl (PAB) carbamate (B1207046) spacer. The Phenylalanine and C4 spacer components are often part of the maleimidocaproyl (mc) group, which provides a stable connection point. researchgate.netpyxisoncology.com The core of the linker's function lies in the Val-Cit-PAB sequence. The Val-Cit dipeptide is the specific substrate for cathepsin B, and its cleavage initiates the release mechanism. nih.govtcichemicals.com The PAB unit acts as a self-immolative spacer; following the enzymatic cleavage of the Val-Cit peptide bond, the PAB moiety undergoes a 1,6-elimination reaction, which promptly releases the attached drug in its active, unmodified form. creativebiolabs.netiris-biotech.de
Structure
2D Structure
Properties
Molecular Formula |
C32H40N6O7 |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C32H40N6O7/c1-20(2)29(37-26(40)7-3-5-21-10-14-24(15-11-21)38-27(41)16-17-28(38)42)31(44)36-25(6-4-18-34-32(33)45)30(43)35-23-12-8-22(19-39)9-13-23/h8-17,20,25,29,39H,3-7,18-19H2,1-2H3,(H,35,43)(H,36,44)(H,37,40)(H3,33,34,45)/t25-,29-/m0/s1 |
InChI Key |
AJKAEJUDCVBLSZ-SVEHJYQDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Origin of Product |
United States |
Molecular Design and Structural Elucidation of Mal Phe C4 Val Cit Pab
Constituent Components and Their Strategic Functional Roles
The maleimide (B117702) group serves as the reactive handle for attaching the linker to a targeting antibody. It exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, which are typically found in the cysteine residues of proteins. axispharm.comtcichemicals.com This reaction, a Michael addition, proceeds efficiently under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond. tcichemicals.com The high chemoselectivity of the maleimide-thiol reaction is a significant advantage, as it is approximately 1,000 times faster than its reaction with amines at a neutral pH, minimizing non-specific conjugation. axispharm.com This specificity is crucial for creating well-defined and homogenous ADCs. sygnaturediscovery.com However, a notable drawback of the resulting thiosuccinimide linkage is its potential instability in vivo, where it can undergo a retro-Michael reaction, leading to payload exchange with other thiol-containing molecules like glutathione (B108866). nih.govnih.gov
The valine-citrulline (Val-Cit) dipeptide is a key component of this linker, serving as a specific recognition site for certain lysosomal proteases, most notably cathepsin B. iris-biotech.denih.gov Cathepsin B is an enzyme that is often overexpressed within the lysosomes of tumor cells. iris-biotech.denih.gov The Val-Cit linker is designed to be stable in the bloodstream but is efficiently cleaved upon internalization of the ADC into the target cancer cell and subsequent trafficking to the lysosome. nih.govtcichemicals.com This enzymatic cleavage is a critical step in the drug release mechanism. tcichemicals.com The selection of the Val-Cit dipeptide offers a balance between plasma stability and efficient intracellular cleavage. nih.gov
The para-aminobenzyl (PAB) group functions as a self-immolative spacer. google.com Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. iris-biotech.de This electronic cascade is initiated by the newly exposed amine group on the PAB, leading to the fragmentation of the linker and the release of the attached drug in its unmodified, active form. iris-biotech.degoogle.com This self-immolative feature is crucial as it ensures that the drug is released without any residual linker fragments that could potentially hinder its therapeutic activity. google.com
Principles Governing Linker Stability within a Complex Biological Milieu
The efficacy of an ADC is highly dependent on the stability of its linker in the systemic circulation. veranova.com Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic index. The Mal-Phe-C4-Val-Cit-PAB linker is designed to be highly stable in the bloodstream. nih.gov The peptide bond of the Val-Cit dipeptide is generally stable in plasma due to the presence of serum protease inhibitors and unsuitable pH conditions for enzymatic activity. nih.gov However, the stability of the maleimide-thiol linkage can be a concern. As mentioned, it can be susceptible to a retro-Michael reaction, leading to deconjugation. nih.gov Research has focused on strategies to improve the stability of this linkage, such as transcyclization reactions to form a more stable ring structure. nih.gov
Rational Design Considerations for Controlled Drug Release Kinetics
The controlled release of the drug from the ADC is a critical aspect of its design. unhas.ac.id The kinetics of drug release are primarily governed by the rate of ADC internalization, lysosomal trafficking, and the efficiency of enzymatic cleavage of the Val-Cit linker. nih.gov The design of the linker can influence these kinetics. For instance, the hydrophobicity of the linker can affect the aggregation and clearance of the ADC. sygnaturediscovery.com The specific dipeptide sequence can also be modulated to alter the rate of cleavage by different proteases. mdpi.com Furthermore, the structure of the self-immolative spacer can be modified to tune the rate of drug release following enzymatic cleavage. nih.gov The ultimate goal of rational linker design is to create an ADC that remains stable in circulation, efficiently internalizes into target cells, and rapidly releases its payload in a controlled manner to maximize therapeutic efficacy. nih.govresearchgate.net
Synthetic Methodologies for Mal Phe C4 Val Cit Pab and Analogous Peptide Linkers
Chemical Synthesis Pathways and Reaction Schemes
The synthesis of Mal-Phe-C4-Val-Cit-PAB is typically accomplished through a convergent strategy, where the different components of the linker—the maleimide (B117702) group, the phenylalanine-C4 spacer, the dipeptide unit, and the p-aminobenzyl (PAB) self-immolative spacer—are synthesized separately and then coupled together.
A common synthetic route begins with the preparation of the Val-Cit-PAB moiety. This often involves the coupling of L-Citrulline with p-aminobenzyl alcohol, followed by the addition of L-Valine. To facilitate the peptide bond formation and prevent unwanted side reactions, protecting groups are employed for the amino and carboxyl functionalities. For instance, the fluorenylmethyloxycarbonyl (Fmoc) group is frequently used to protect the N-terminus of the amino acids, while the C-terminus can be protected as an ester.
The maleimide group, which is essential for conjugation to the antibody via a thiol-maleimide reaction, is typically introduced as part of a maleimidohexanoic acid (or similar) moiety. nih.govadcreview.com For instance, 6-maleimidohexanoic acid can be activated in situ with N,N'-disuccinimidyl carbonate and then reacted with the deprotected N-terminus of the Val-Cit-PAB fragment to yield the final product. nih.gov
A general reaction scheme can be summarized as follows:
Protection of L-Citrulline and L-Valine with Fmoc or other suitable protecting groups.
Coupling of Fmoc-L-Citrulline with p-aminobenzyl alcohol.
Deprotection of the Fmoc group from the citrulline residue.
Coupling of Fmoc-L-Valine to the deprotected citrulline residue to form the dipeptide.
Deprotection of the Fmoc group from the valine residue.
Coupling of the maleimide-containing spacer (e.g., maleimidohexanoic acid) to the N-terminus of the dipeptide.
The phenylalanine-C4 portion is incorporated by using a derivative of phenylalanine attached to a C4 spacer, which is then coupled to the N-terminus of the Val-Cit-PAB fragment before the addition of the maleimide group.
Optimization Strategies for Enhanced Yield and Purity
Optimizing the synthesis of this compound is critical for achieving high yields and purity, which are essential for its use in therapeutic applications. Key optimization strategies focus on the choice of coupling reagents, reaction conditions, and purification methods.
Coupling Reagents: The selection of coupling reagents for peptide bond formation significantly impacts the reaction efficiency and the prevention of side reactions, particularly racemization. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) are commonly used. nih.gov One study reported obtaining Fmoc-Val-Cit-PABOH in very good yields (85-95%) as a single diastereomer using Fmoc-Val-OSu. nih.gov
Reaction Conditions: Careful control of reaction parameters such as solvent, temperature, and reaction time is crucial. For example, the Fmoc deprotection step using piperidine (B6355638) in DMF is typically carried out at room temperature. chemicalbook.com The final coupling of the maleimide moiety can be optimized by generating the activated succinimide (B58015) ester in situ, which has been shown to result in excellent yields of up to 98%. nih.gov
Purification Techniques: High-performance liquid chromatography (HPLC) is the standard method for purifying the final product and intermediates. binghamton.edursc.org Flash column chromatography is also utilized for purification of intermediates. chemicalbook.com The purity of the final compound is typically assessed by analytical HPLC and characterized by mass spectrometry. binghamton.edu
The following table summarizes some of the reported yields for key steps in the synthesis of analogous linkers:
| Reaction Step | Reagents and Conditions | Reported Yield | Reference |
| Fmoc-Val-Cit-PABOH formation | Fmoc-Val-OSu | 85-95% | nih.gov |
| Cbz-Val-Cit-PABOH formation | Cbz-Val-OSu | 84-96% | nih.gov |
| Mc-Val-Cit-PABOH from Val-Cit-PABOH | Mc-OSu (activated in situ) | up to 95-98% | nih.gov |
| Overall yield for Mc-Val-Cit-PABOH | Six steps from L-Citrulline | 50% | nih.gov |
Stereochemical Control and Mitigation of Epimerization during Peptide Synthesis
Maintaining the stereochemical integrity of the amino acid residues is paramount during peptide synthesis, as epimerization can lead to diastereomeric impurities that are difficult to separate and may have different biological activities. The α-carbon of amino acids is susceptible to racemization, particularly during the activation of the carboxyl group for peptide bond formation.
Several strategies are employed to mitigate epimerization:
Use of Additives: The addition of racemization-suppressing agents such as HOBt (Hydroxybenzotriazole) to the coupling reaction is a common practice. rsc.org
Choice of Coupling Reagents: Certain coupling reagents are known to minimize racemization. For example, the use of HATU and carbodiimides in the presence of HOBt or Oxyma is preferred.
Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can also help to reduce the extent of epimerization.
A revised synthesis for the Val-Cit linker was specifically developed to be devoid of epimerization, resulting in the desired product as a single diastereomer. nih.gov This highlights the importance of carefully designed synthetic routes to ensure the stereochemical purity of the final product.
Scalability of Synthesis for Research and Preclinical Development
The ability to scale up the synthesis of this compound from the laboratory bench to preclinical and potentially clinical scales is a critical consideration. Challenges in scaling up peptide synthesis include maintaining purity and yield, managing the use of large quantities of reagents and solvents, and ensuring batch-to-batch consistency.
Solid-phase peptide synthesis (SPPS) is a widely used technique that offers advantages in terms of ease of purification and automation, making it suitable for larger-scale production. researchgate.netbiosynth.com In SPPS, the peptide is assembled on a solid resin support, which simplifies the removal of excess reagents and byproducts by simple filtration and washing. researchgate.net
A developed methodology for the synthesis of the Mc-Val-Cit-PABOH linker was reported to be straightforward, consistent, and scalable, with over 1 gram of the compound synthesized in a single batch with high yield and diastereoselectivity. nih.gov This demonstrates the feasibility of producing significant quantities of this type of linker for preclinical studies.
The choice of protecting groups, linkers to the solid support, and cleavage strategies are all important factors in designing a scalable SPPS process. biosynth.commdpi.com For instance, "safety-catch" linkers can be employed, which are stable under the conditions of peptide synthesis but can be activated for cleavage at the end of the process. mdpi.com
Mechanisms of Enzymatic Cleavage of Valine Citrulline Based Linkers
Intracellular Trafficking and Lysosomal Localization of Conjugates
The journey of an ADC, such as one employing the Mal-Phe-C4-Val-Cit-PAB linker, from the bloodstream to the site of drug release is a multi-step process initiated by the specific binding of the antibody component to its target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC, forming an endosome.
The newly formed endosome containing the ADC undergoes a maturation process, trafficking through the cell's endocytic pathway. This involves a gradual acidification of the endosomal lumen, progressing from early endosomes (pH 6.0–6.5) to late endosomes (pH 5.0–6.0). Ultimately, the late endosome fuses with a lysosome, an organelle characterized by a highly acidic environment (pH 4.5–5.0) and a rich milieu of hydrolytic enzymes. This lysosomal localization is the critical destination for ADCs with enzymatically cleavable linkers, as the resident proteases are responsible for liberating the cytotoxic payload.
Role of Cathepsin B and Other Lysosomal Proteases in Linker Hydrolysis
The cleavage of the Val-Cit dipeptide linker is primarily attributed to the enzymatic activity of Cathepsin B, a cysteine protease that is often overexpressed in various types of cancer cells and is highly active in the acidic environment of the lysosome. nih.gov Cathepsin B recognizes the Val-Cit sequence as a substrate and hydrolyzes the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer.
While Cathepsin B is considered the principal enzyme responsible for Val-Cit linker cleavage, studies have indicated that other lysosomal proteases, such as cathepsin L, may also contribute to this process. tandfonline.com The redundancy in enzymatic activity within the lysosome ensures efficient drug release even if the expression or activity of a single protease is variable among different tumor types or individual cells. The specificity of these proteases for the dipeptide sequence is a key factor in the linker's design, as it prevents premature drug release in the bloodstream where protease activity is generally low.
Interestingly, while the Val-Cit linker was designed for cleavage by Cathepsin B, other cysteine proteases like papain, cathepsin L, and bromelain have also been shown to cleave the payload from the linker, in some cases more effectively than Cathepsin B. tandfonline.com
Detailed Mechanism of 1,6-Elimination by the PAB Spacer
Following the enzymatic cleavage of the amide bond between citrulline and the PAB spacer, a rapid and spontaneous chemical rearrangement known as 1,6-elimination is triggered. The PAB spacer is a "self-immolative" linker, meaning that once its connection to the dipeptide is severed, it undergoes an intramolecular electronic cascade that leads to its fragmentation and the release of the active drug.
The process begins with the newly exposed amino group on the PAB moiety. This free amine initiates a 1,6-elimination reaction, which involves the formation of an unstable intermediate that promptly decomposes. This decomposition results in the release of the unmodified cytotoxic payload, carbon dioxide, and an aza-quinone methide species. This traceless release mechanism is highly efficient and ensures that the active form of the drug is delivered to its intracellular target without any residual linker fragments that could impede its activity.
Comparative Analysis of Enzymatic Cleavage Rates and Selectivity of Related Dipeptide Linkers
The choice of the dipeptide sequence in the linker significantly influences the rate and selectivity of enzymatic cleavage. While Val-Cit is widely used, other dipeptide linkers have been investigated to fine-tune the drug release properties of ADCs. The rate of cleavage is a critical parameter, as it must be rapid enough to ensure a therapeutic concentration of the payload within the target cell but not so fast as to cause premature release.
Studies comparing different dipeptide linkers have revealed important structure-activity relationships. For instance, the Phe-Lys dipeptide has been shown to be cleaved more rapidly by isolated Cathepsin B than Val-Cit. cam.ac.uk However, when incubated in lysosomal extracts, the cleavage rates of Phe-Lys and Val-Cit were found to be comparable, suggesting the involvement of multiple enzymes in the lysosomal environment. cam.ac.uk
The amino acid at the P2 position (Valine in Val-Cit) plays a crucial role in substrate recognition by Cathepsin B. Hydrophobic residues at this position are generally preferred. The P1 residue (Citrulline) is also critical, with a preference for basic or hydrophilic residues.
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Notes |
| Val-Cit | High | Widely used due to a good balance of stability and cleavage. |
| Phe-Lys | Very High | Cleaved more rapidly than Val-Cit by isolated Cathepsin B. |
| Val-Ala | Moderate | Generally cleaved at a slower rate than Val-Cit. |
| Val-Lys | High | Similar cleavage efficiency to Val-Cit in some systems. |
| Ala-Leu | Low | Demonstrates slower drug release kinetics. |
| Gly-Phe | Low | Also exhibits slower cleavage and release. |
This table provides a qualitative comparison based on available research findings. Actual rates can vary depending on the experimental conditions and the specific ADC construct.
Factors Influencing Enzymatic Susceptibility and Drug Release Efficiency
The efficiency of enzymatic cleavage and subsequent drug release is not solely dependent on the dipeptide sequence. Several other factors can significantly impact this process:
Steric Hindrance: The molecular structure surrounding the cleavage site can influence enzyme access. The bulky nature of the antibody and the payload itself can create steric hindrance, potentially slowing down the rate of cleavage. The design of the linker, including its length and conformation, can be optimized to minimize such interference. nih.govfrontiersin.org
Conjugation Site: The specific site on the antibody where the linker-drug is attached can affect both the stability of the ADC in circulation and the efficiency of enzymatic cleavage. synaffix.com Different conjugation sites may offer varying degrees of solvent exposure and proximity to the enzymatic machinery within the lysosome.
Impact of Mal Phe C4 Val Cit Pab on Antibody Drug Conjugate Adc Performance in Preclinical Contexts
Influence on Systemic Stability and Circulation Half-Life of ADCs
The stability of an ADC in systemic circulation is paramount to prevent premature drug release and associated off-target toxicity. nih.govchempep.com The Mal-Phe-C4-Val-Cit-PAB linker is engineered with several features to enhance plasma stability. The core of this stability lies in the valine-citrulline (Val-Cit) dipeptide. creative-biolabs.com Peptide-based linkers are known for their high stability in plasma, largely because the physiological pH of blood and the presence of serum protease inhibitors are not conducive to their cleavage. nih.govnih.gov The Val-Cit motif, in particular, provides a good balance between stability in the bloodstream and susceptibility to cleavage once inside the target cell. nih.govadcreview.com
The conjugation chemistry also plays a critical role. The maleimide (B117702) (Mal) group forms a stable thioether bond with cysteine residues on the antibody, ensuring the linker-payload complex remains firmly attached during circulation. chempep.com Furthermore, the inclusion of lipophilic amino acid residues, such as Phenylalanine (Phe), at the P2 position of the dipeptide has been shown to enhance plasma stability. genemedi.net
However, preclinical studies in murine models have highlighted a species-specific challenge. A mouse plasma enzyme, carboxylesterase 1C (Ces1C), has been identified as being capable of cleaving valine-containing linkers. nih.gov This can result in significantly reduced stability and a shorter half-life in standard mouse models compared to what might be expected in humans. nih.gov Consequently, preclinical assessments in Ces1C-knockout mice are considered more predictive of clinical performance. nih.gov For instance, while some Val-Cit ADCs were hydrolyzed within an hour in normal mouse plasma, sulfatase-cleavable linker conjugates demonstrated high plasma stability for over seven days. nih.gov
| p-aminobenzyl (PAB) | Self-immolative Spacer | Remains stable until the Val-Cit sequence is cleaved. |
Effect on Drug-to-Antibody Ratio (DAR) and Conjugate Homogeneity
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, defining the average number of drug molecules conjugated to a single antibody. The this compound linker influences DAR and homogeneity primarily through its maleimide conjugation moiety and its physicochemical properties.
Traditional conjugation via the maleimide group targets cysteine residues, which can result in a heterogeneous mixture of ADC species with varying DAR values (e.g., 0, 2, 4, 6, 8). chempep.com This heterogeneity can lead to unpredictable pharmacokinetics and a narrower therapeutic window. chempep.com While site-specific conjugation technologies can produce more homogeneous ADCs, the linker chemistry itself is a key part of the system.
The hydrophobicity of the linker-payload combination can also limit the achievable DAR. Highly hydrophobic components can lead to aggregation and precipitation during the manufacturing process, making high DAR species difficult to produce. The Val-Cit linker is known to be more hydrophobic than alternatives like valine-alanine (Val-Ala). creative-biolabs.comaxispharm.com Research has shown that due to this property, achieving a high DAR with Val-Cit linkers can be challenging because of aggregation issues. creative-biolabs.comaxispharm.com In contrast, the less hydrophobic Val-Ala linker can allow for DAR values up to 7.4 with minimal aggregation. creative-biolabs.comaxispharm.com The inclusion of a Phenylalanine residue in the this compound structure further increases its lipophilicity, potentially posing challenges for producing stable, high-DAR conjugates.
Modulation of ADC Solubility and Propensity for Aggregation
The solubility of an ADC and its tendency to aggregate are heavily influenced by the hydrophobicity of its components, particularly the payload and the linker. Aggregation is a significant concern as it can lead to poor pharmacokinetics, reduced efficacy, and potential immunogenicity.
To counteract these effects, modern ADC design often incorporates hydrophilic elements, such as polyethylene (B3416737) glycol (PEG) spacers, into the linker structure. chempep.com The C4 alkyl spacer in the this compound linker is a simple hydrocarbon chain and does not possess hydrophilic properties to mitigate the aggregation risk posed by the other hydrophobic components. Therefore, when using this linker, careful formulation development and control over the DAR are critical to ensure a soluble and non-aggregated ADC product.
Table 2: Comparison of Dipeptide Linker Properties
| Dipeptide Linker | Relative Hydrophobicity | Impact on High DAR Conjugates |
|---|---|---|
| Val-Cit | Higher | Increased propensity for aggregation and precipitation. creative-biolabs.comaxispharm.com |
| Val-Ala | Lower | Allows for higher achievable DAR with limited aggregation. creative-biolabs.comaxispharm.com |
Contribution to Cellular Uptake and Intracellular Drug Release Dynamics in Target Cells
While the antibody component governs the initial cellular uptake via antigen binding and endocytosis, the linker is central to the subsequent release of the cytotoxic payload inside the target cell. fujifilm.commedchemexpress.com The this compound linker is a cleavable system designed for efficient, enzyme-dependent drug release within the lysosomal compartment.
The release mechanism proceeds as follows:
Following internalization, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases. nih.govnih.gov
Cathepsin B, a cysteine protease that is often overexpressed in tumor cells, recognizes the Val-Cit dipeptide as a substrate. nih.goviris-biotech.decreativepegworks.com
Cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzyl (PAB) group. iris-biotech.detcichemicals.com
This cleavage event is the trigger for the PAB spacer to undergo a rapid, spontaneous 1,6-elimination reaction, a process known as self-immolation. iris-biotech.deunimi.it
This electronic cascade results in the traceless release of the unmodified, fully active cytotoxic drug inside the target cell. iris-biotech.de
This multi-step process ensures that the potent payload is liberated specifically within the target cell, maximizing its cytotoxic potential while minimizing exposure to healthy tissues. The efficiency of the final self-immolation step can be influenced by the nature of the payload's attachment point; for example, release from phenolic groups can be slow unless the phenol (B47542) is sufficiently acidic. nih.govacs.org
Role in Enhancing Target Specificity and Reducing Off-Target Phenomena in Preclinical Models
The primary determinant of an ADC's target specificity is its monoclonal antibody. fujifilm.commedchemexpress.com However, the linker's role in maintaining the integrity of the conjugate until it reaches the target is crucial for preventing off-target toxicity. The high plasma stability of the this compound linker ensures the cytotoxic payload remains attached to the antibody during circulation, thereby preventing indiscriminate damage to healthy cells. nih.gov
The linker enhances the specificity of the drug's action through its cleavage mechanism. The reliance on lysosomal proteases like cathepsin B, which are highly active within tumor cells but not in the bloodstream, adds a crucial layer of conditional release. nih.goviris-biotech.de This ensures the drug is predominantly released only after the ADC has been internalized by the target cell.
Advanced Analytical and Bioanalytical Characterization of Mal Phe C4 Val Cit Pab Within Conjugates
Chromatographic Techniques for Assessing Conjugate Purity and Integrity
Chromatographic methods are fundamental in the analysis of ADCs, providing critical information on purity, aggregation, and the distribution of drug-linked species.
Hydrophobic Interaction Chromatography (HIC) is a primary technique for characterizing ADCs with the Mal-Phe-C4-Val-Cit-PAB linker. creative-biolabs.comnih.gov This non-denaturing method separates ADC species based on the increasing hydrophobicity conferred by the conjugated linker-payload. springernature.comresearchgate.net As the number of drug molecules per antibody increases, so does the molecule's hydrophobicity, leading to stronger retention on the HIC column. lcms.cz This allows for the resolution and quantification of antibodies with different drug-to-antibody ratios (DAR), including the unconjugated antibody (DAR=0) and various drug-loaded species. researchgate.net HIC is particularly well-suited for cysteine-linked conjugates, where a limited number of conjugation sites results in a more defined set of ADC species. creative-biolabs.comproteogenix.science The resulting chromatogram provides a profile of the drug load distribution, a critical quality attribute of the ADC. creative-biolabs.comcreativebiolabs.net
Size-Exclusion Chromatography (SEC) is employed to assess the presence of aggregates and fragments in the ADC preparation. lcms.czthermofisher.com Aggregation is a common concern with ADCs, as the conjugation of hydrophobic linker-payloads can promote the formation of higher molecular weight species. lcms.czcreative-biolabs.com These aggregates can impact both the efficacy and immunogenicity of the therapeutic. SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and larger aggregates. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another valuable tool, often used under denaturing conditions. creative-biolabs.com For ADCs, RP-HPLC can be used to separate the light and heavy chains of the antibody after reduction, allowing for the determination of the drug load on each chain. creative-biolabs.com This method provides a more detailed view of the drug distribution within the antibody structure.
| Technique | Principle of Separation | Key Information Obtained | Applicability to this compound ADCs |
|---|---|---|---|
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Drug-to-Antibody Ratio (DAR) distribution, purity | Primary method for DAR analysis, especially for cysteine-linked conjugates. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Quantification of aggregates and fragments | Essential for monitoring product integrity and stability. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hydrophobicity (under denaturing conditions) | Drug load on light and heavy chains, purity | Provides detailed information on drug distribution within the antibody. |
Mass Spectrometry Approaches for Structural Confirmation and Drug Load Distribution Analysis
Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of ADCs, providing precise mass measurements that confirm the covalent attachment of the this compound linker and its payload.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), is widely used for the analysis of intact ADCs and their subunits. creativebiolabs.netspringernature.com For intact mass analysis, the ADC is introduced into the mass spectrometer, and the resulting spectrum shows a distribution of masses corresponding to the different drug-loaded species. springernature.com Deconvolution of this spectrum allows for the accurate determination of the mass of each species and, consequently, the calculation of the average DAR and the relative abundance of each DAR species. springernature.comgoogle.com
For more detailed structural information, the ADC can be fragmented prior to MS analysis. This can be achieved by reducing the interchain disulfide bonds to separate the light and heavy chains or by enzymatic digestion to generate smaller peptide fragments. Analysis of these fragments by LC-MS/MS allows for the confirmation of the conjugation site and the verification of the linker-payload structure.
| Technique | Sample State | Key Information Obtained | Relevance to this compound ADCs |
|---|---|---|---|
| LC-ESI-MS (Intact Mass) | Denatured | Average DAR, drug load distribution, structural confirmation | Standard method for determining drug loading and confirming conjugate identity. |
| LC-MS/MS (Peptide Mapping) | Denatured, Digested | Conjugation site confirmation, linker structure verification | Provides detailed structural information at the peptide level. |
| Native MS | Native, Folded | Conformational information, drug load distribution | Offers insights into the impact of conjugation on the antibody's tertiary structure. |
Spectroscopic Methods for Confirming Linker Integration and Conformational Aspects
Ultraviolet-Visible (UV-Vis) Spectroscopy is a straightforward and widely used method for determining the average DAR of an ADC. nih.govnih.gov This technique relies on the distinct absorbance properties of the antibody and the conjugated payload. phosphortech.com By measuring the absorbance of the ADC at two specific wavelengths (typically 280 nm for the protein and a wavelength corresponding to the maximum absorbance of the drug), and using the known extinction coefficients of the antibody and the drug, the average number of drug molecules per antibody can be calculated. nih.gov
Fluorescence Spectroscopy can also be employed for ADC characterization. drawellanalytical.com If the payload or a component of the linker is fluorescent, its emission can be used to quantify the level of conjugation. Fluorescence is generally more sensitive than UV-Vis absorbance, allowing for the analysis of more dilute samples. drawellanalytical.combiocompare.com Changes in the intrinsic fluorescence of the antibody (primarily from tryptophan residues) upon conjugation can also provide insights into conformational changes.
Enzymatic Assays for Quantifying Cleavage Efficiency and Kinetics
The defining feature of the this compound linker is its susceptibility to cleavage by specific lysosomal proteases, most notably cathepsin B. tcichemicals.comiris-biotech.de Enzymatic assays are therefore essential to confirm that the linker is functioning as intended and to quantify the rate of payload release.
In a typical in vitro cleavage assay, the ADC is incubated with purified cathepsin B or with lysosomal extracts. cam.ac.uk At various time points, samples are taken and analyzed to determine the extent of cleavage. The release of the payload can be monitored by techniques such as HPLC or LC-MS.
These assays allow for the determination of key kinetic parameters, such as the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat), which describe the affinity of the enzyme for the linker and the efficiency of the cleavage reaction, respectively. nih.gov Studies have shown that the valine-citrulline dipeptide is an efficient substrate for cathepsin B. iris-biotech.denih.gov The rate of cleavage can be influenced by factors such as the steric hindrance imposed by the antibody, although research suggests that the cleavage sites are generally accessible to the enzyme. cam.ac.uknih.gov
It is also important to assess the stability of the linker in plasma to ensure that premature payload release does not occur in circulation. researchgate.net The Val-Cit linker has demonstrated good stability in human plasma. creative-biolabs.comnih.gov
| Parameter | Description | Method of Determination | Significance |
|---|---|---|---|
| Cleavage Efficiency | The extent of payload release over time in the presence of the target enzyme. | Incubation with cathepsin B followed by HPLC or LC-MS analysis of released payload. | Confirms the intended mechanism of action of the cleavable linker. |
| KM (Michaelis-Menten Constant) | The substrate concentration at which the reaction rate is half of the maximum; indicates enzyme-substrate affinity. | Varying ADC concentration in a cathepsin B cleavage assay and measuring initial reaction rates. | Provides insight into the binding affinity of cathepsin B for the Val-Cit linker within the ADC context. |
| kcat (Catalytic Rate Constant) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | Derived from the maximum reaction rate (Vmax) and the enzyme concentration. | Quantifies the catalytic efficiency of payload release by cathepsin B. |
| Plasma Stability | The stability of the linker-payload conjugate in plasma over time. | Incubation of the ADC in human plasma followed by analysis of intact ADC and released payload. | Ensures that the payload is not prematurely released in circulation, which could lead to off-target toxicity. |
Preclinical Research Applications and Comparative Investigations of Mal Phe C4 Val Cit Pab Containing Conjugates
In Vitro Studies of Cellular Internalization, Intracellular Processing, and Drug Release
The efficacy of an ADC is highly dependent on its ability to be internalized by the target cell, followed by the efficient intracellular processing of the linker and subsequent release of the cytotoxic payload. For ADCs containing the Mal-Phe-C4-Val-Cit-PAB linker, this process is initiated by the binding of the ADC's monoclonal antibody to a specific antigen on the surface of a cancer cell.
Following antigen binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosome. The lysosomal environment is characterized by a lower pH and the presence of various hydrolytic enzymes, including proteases. The valine-citrulline (Val-Cit) dipeptide component of the linker is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells. encyclopedia.pub
The cleavage of the amide bond between citrulline and the p-aminobenzyl (PAB) spacer by cathepsin B is the key step in the drug release mechanism. This enzymatic cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the unmodified active drug. preprints.org The maleimide (B117702) (Mal) group serves to attach the linker to the antibody, typically via cysteine residues, while the phenylalanine (Phe) and C4 spacer components can influence the linker's stability and hydrophobicity.
In vitro studies using cancer cell lines that express the target antigen are crucial for evaluating these processes. Such studies typically involve incubating the cells with the ADC and then analyzing cell lysates and culture media at various time points to quantify the internalized ADC, the cleaved linker-payload, and the released free drug. These analyses provide insights into the rate and efficiency of each step of the intracellular processing pathway.
Table 1: Key Steps in the Intracellular Processing of this compound ADCs
| Step | Location | Key Molecular Players | Mechanism |
|---|---|---|---|
| Binding | Cell Surface | Monoclonal Antibody, Target Antigen | High-affinity binding of the ADC to its cognate antigen. |
| Internalization | Cell Membrane | ADC-Antigen Complex, Endocytic Machinery | Receptor-mediated endocytosis of the ADC-antigen complex. |
| Trafficking | Cytoplasm | Endosomes, Lysosomes | Transport of the internalized complex to the lysosome. |
| Cleavage | Lysosome | Cathepsin B, Val-Cit Dipeptide | Enzymatic cleavage of the Val-Cit linker by cathepsin B. researchgate.net |
| Drug Release | Lysosome | PAB Spacer, Cytotoxic Payload | Self-immolation of the PAB spacer and release of the active drug. |
Evaluation of Release Kinetics in Simulated Biological Environments
To predict the in vivo performance of an ADC, it is essential to evaluate the release kinetics of the payload in simulated biological environments. These studies assess the stability of the linker in plasma and its cleavage efficiency in a lysosomal-like environment.
The stability of the this compound linker in plasma is a critical determinant of an ADC's therapeutic window. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity. nih.gov Plasma stability assays are typically conducted by incubating the ADC in human and other species' plasma and monitoring the amount of released drug over time. While the Val-Cit linker is generally stable in human plasma, it has been shown to be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, which can complicate preclinical evaluations in murine models. encyclopedia.pubscispace.com
Conversely, efficient drug release within the target cell is required for potent cytotoxicity. The release kinetics in a simulated lysosomal environment can be assessed by incubating the ADC in a buffer at acidic pH containing purified cathepsin B. The rate of payload release is then measured to determine the efficiency of the enzymatic cleavage and self-immolation process.
Table 2: Representative Release Kinetics of a Val-Cit-PAB-Containing ADC in Simulated Environments
| Environment | Key Conditions | Half-life of Intact ADC | Observations |
|---|---|---|---|
| Human Plasma | 37°C, pH 7.4 | > 150 hours | High stability, minimal premature drug release. researchgate.net |
| Mouse Plasma | 37°C, pH 7.4 | ~ 20 hours | Lower stability due to cleavage by carboxylesterase 1C. researchgate.netnih.gov |
| Simulated Lysosomal Fluid | 37°C, pH 4.8, Cathepsin B | < 1 hour | Rapid cleavage and drug release. acs.org |
Assessment of Linker Performance in Heterogeneous Tumor Models (Bystander Effect)
Solid tumors are often heterogeneous, with a mixed population of cells expressing high and low levels of the target antigen. nih.gov The "bystander effect" is the ability of an ADC to kill not only the antigen-positive target cells but also neighboring antigen-negative cells. biochempeg.com This is a crucial property for achieving efficacy in heterogeneous tumors.
The bystander effect is largely dependent on the properties of the released payload and the linker chemistry. For ADCs with cleavable linkers like this compound, the released payload must be able to diffuse across cell membranes to affect adjacent cells. biochempeg.com The neutral and hydrophobic nature of many payloads released from Val-Cit linkers facilitates this diffusion. In contrast, ADCs with non-cleavable linkers are less likely to produce a bystander effect because the released payload-linker-amino acid complex is often charged and less membrane-permeable.
The performance of linkers in this context is evaluated in co-culture in vitro models, where antigen-positive and antigen-negative cells are grown together, and in heterogeneous tumor xenograft models in animals. These studies assess the extent to which the ADC can eradicate the entire tumor mass, including the antigen-negative population.
Table 4: Linker Influence on the Bystander Effect
| Linker Type | Payload Release Form | Membrane Permeability of Released Payload | Bystander Effect Potential |
|---|---|---|---|
| Cleavable (e.g., Val-Cit) | Unmodified, often neutral and hydrophobic. | High | High aacrjournals.org |
| Non-cleavable | Payload-linker-amino acid adduct, often charged. | Low | Low to negligible broadpharm.com |
Advancements in Site-Specific Conjugation Methodologies and Their Influence on Linker Functionality
Traditional methods of conjugating linkers to antibodies, often through native lysine (B10760008) or cysteine residues, result in heterogeneous ADC mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can impact the pharmacokinetics, efficacy, and toxicity of the ADC.
Site-specific conjugation methods have emerged to produce homogeneous ADCs with a defined DAR and precise payload placement. nih.gov These methods include engineering cysteine or non-natural amino acids into the antibody sequence, or using enzymatic approaches. The site of conjugation can significantly influence the stability and functionality of the linker. nih.govfrontiersin.org For example, conjugating the this compound linker to a more solvent-exposed site on the antibody may lead to increased plasma instability. acs.org
By controlling the conjugation site, it is possible to optimize the performance of the ADC. For instance, placing the linker at a site that does not interfere with antigen binding and shields the linker from premature cleavage in plasma can enhance the therapeutic index. researchgate.net Research in this area focuses on comparing the in vitro and in vivo properties of site-specifically conjugated ADCs with their heterogeneously conjugated counterparts to identify optimal conjugation strategies.
Table 5: Impact of Conjugation Method on ADC Properties
| Conjugation Method | DAR | Homogeneity | Potential Impact on Linker Functionality |
|---|---|---|---|
| Traditional (Lysine/Cysteine) | Variable | Heterogeneous | Inconsistent stability and pharmacokinetics. |
| Site-Specific (Engineered Cysteines, etc.) | Defined | Homogeneous | Improved stability, predictable pharmacokinetics, and optimized efficacy. nih.gov |
Future Directions and Emerging Research Avenues for Mal Phe C4 Val Cit Pab Linker Technology
Development of Next-Generation Linker Variants with Enhanced Properties
A primary focus of future research is the enhancement of linker stability and performance. The conventional maleimide-thiol conjugation, while widely used, can suffer from instability in vivo, leading to premature drug release. Next-generation variants are being developed to address this challenge.
Beyond the maleimide (B117702) group, modifications to the peptide sequence are also being investigated. The Val-Cit dipeptide, while effective, has shown instability in mouse plasma. nih.gov To counter this, researchers have developed variants such as glutamic acid-valine-citrulline (EVCit) linkers, which exhibit improved stability in both human and mouse plasma. nih.govresearchgate.net Another promising variant is the glutamic acid-glycine-citrulline (EGCit) linker, which has demonstrated long-term stability in both mouse and primate plasma and has been shown to spare differentiating human neutrophils. aacrjournals.org
The table below summarizes some of the next-generation linker variants and their enhanced properties.
| Linker Variant | Modification | Enhanced Property |
| Next Generation Maleimides (NGMs) | 3- and 4-position substituted maleimides | Increased stability and homogeneity |
| Diiodomaleimides | Iodine substituted maleimides | Rapid bioconjugation, reduced hydrolysis |
| Maleamic Methyl Esters | Ring-opened maleimide derivatives | Enhanced stability |
| EVCit Linker | Addition of glutamic acid to the N-terminus of the Val-Cit dipeptide | Improved stability in human and mouse plasma |
| EGCit Linker | Glutamic acid-glycine-citrulline tripeptide | Long-term plasma stability in mice and primates |
Integration into Novel Targeted Delivery Platforms Beyond Traditional ADCs
The versatility of the Mal-Phe-C4-Val-Cit-PAB linker technology extends beyond its application in traditional ADCs. Researchers are exploring its integration into a variety of novel targeted delivery platforms. These platforms aim to leverage the linker's specific cleavage properties for the targeted release of therapeutic agents in a broader range of applications.
One emerging area is the development of protein-protein conjugates for applications such as half-life extension. acs.org For instance, the linker can be used to conjugate human serum albumin to antibody fragments, thereby increasing their in vivo half-life. acs.org This approach could be particularly beneficial for smaller therapeutic proteins and peptides that are rapidly cleared from circulation.
Furthermore, the principles of cleavable linker technology are being applied to the development of targeted small-molecule drug conjugates. cam.ac.uk In this context, the linker can be attached to a small molecule that targets a specific receptor or cell type, enabling the localized release of a potent therapeutic agent. This strategy could expand the therapeutic window of highly toxic drugs by minimizing systemic exposure.
The application of this linker technology is also being considered in the development of targeted immunomodulators. By conjugating an immunomodulatory agent to a targeting moiety via a cleavable linker, it may be possible to selectively activate or suppress the immune system at the site of disease, thereby enhancing efficacy and reducing off-target effects.
Addressing Persistent Challenges in Linker Stability and Unintended Release in Preclinical Settings
Despite advancements, challenges related to linker stability and unintended payload release in preclinical settings persist. A significant issue with traditional maleimide-based linkers is the potential for a retro-Michael reaction, which can lead to deconjugation and exchange with other thiols, such as glutathione (B108866). d-nb.inforesearchgate.net This can result in off-target toxicity and reduced therapeutic efficacy. nih.gov
To address this, strategies such as the transcyclization of the thiosuccinimide are being explored to create more stable maleimide-thiol adducts. d-nb.inforesearchgate.net This process involves a chemical rearrangement that "locks" the thioether bond, preventing its reversal. researchgate.net
Another challenge arises from the species-specific instability of the Val-Cit dipeptide. This linker is susceptible to cleavage by the extracellular carboxylesterase 1c (Ces1c) in mouse plasma, leading to premature drug release and complicating the translation of preclinical data to clinical settings. nih.govnih.govacs.org The Val-Cit linker is also labile to human neutrophil elastase-mediated degradation, which can contribute to off-target toxicity. researchgate.netadcreview.com
The development of linker variants with modified peptide sequences, such as the aforementioned EVCit and EGCit linkers, is a key strategy to overcome these species-specific stability issues. nih.govresearchgate.netaacrjournals.org These modifications are designed to be resistant to cleavage by non-target proteases while maintaining susceptibility to lysosomal enzymes like cathepsin B. nih.gov
The table below outlines some of the persistent challenges and the corresponding research approaches to address them.
| Challenge | Mechanism of Instability | Research Approach |
| Retro-Michael Reaction | Reversal of the maleimide-thiol conjugation | Transcyclization of the thiosuccinimide adduct |
| Species-Specific Instability (Mouse) | Cleavage by carboxylesterase 1c (Ces1c) | Modification of the peptide sequence (e.g., EVCit, EGCit) |
| Off-Target Cleavage (Human) | Degradation by neutrophil elastase | Development of protease-resistant peptide sequences |
Exploration of Orthogonal or Multi-Stimuli Responsive Cleavage Mechanisms
To enhance the specificity of drug release, researchers are exploring orthogonal and multi-stimuli responsive cleavage mechanisms that go beyond the traditional protease-cleavable Val-Cit linker. These advanced linkers are designed to respond to specific cues within the tumor microenvironment or to external triggers, offering greater control over payload delivery. rsc.org
Orthogonal cleavage strategies aim to utilize triggers that are distinct from the lysosomal proteases targeted by the Val-Cit linker. Examples include:
Acid-cleavable linkers: These linkers incorporate acid-labile groups, such as hydrazones, that are designed to be stable at physiological pH but are cleaved in the acidic environment of endosomes and lysosomes. nih.govbiochempeg.com
Glutathione-sensitive linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are readily cleaved by the high concentration of glutathione in the intracellular environment of tumor cells. nih.gov
Light-responsive linkers: These linkers can be cleaved by the application of light of a specific wavelength, offering temporal and spatial control over drug release. axispharm.comrsc.org
Multi-stimuli responsive linkers take this concept a step further by requiring two or more triggers for payload release. nih.gov For example, a "tandem-cleavage" linker might require both enzymatic cleavage and a change in pH to release the active drug. acs.org This dual-trigger mechanism can significantly reduce the likelihood of off-target drug release and enhance the therapeutic index. acs.org
The development of these advanced cleavage mechanisms is expanding the toolbox for linker design and holds the potential to create highly specific and controllable drug delivery systems. nih.govaxispharm.com
Potential for Application in Multi-Payload or Multi-Targeted Bioconjugates
A particularly exciting future direction is the application of this compound and related linker technologies in the development of multi-payload and multi-targeted bioconjugates. These next-generation therapeutics aim to address the challenges of tumor heterogeneity and drug resistance by delivering multiple therapeutic agents or targeting multiple cell surface receptors simultaneously. dimabio.comnih.gov
Multi-Payload Bioconjugates:
Dual-payload ADCs are being designed to carry two different cytotoxic drugs, often with complementary mechanisms of action. dimabio.comdrugtargetreview.com This approach can lead to synergistic anti-tumor effects and may be more effective against resistant cancer cells. drugtargetreview.com The linker technology plays a crucial role in these constructs, as it must be capable of attaching and releasing two distinct payloads. This may involve the use of branched linkers or the development of orthogonal conjugation strategies to attach each payload independently. drugtargetreview.com
Multi-Targeted Bioconjugates:
In addition to carrying multiple payloads, bioconjugates can be designed to target multiple antigens. This can be achieved by using bispecific antibodies or by conjugating a single antibody with different targeting ligands. ucl.ac.uk The this compound linker can be adapted for use in these multi-targeted platforms to ensure the specific delivery of the therapeutic payload to cells expressing one or more of the target antigens.
The development of multi-payload and multi-targeted bioconjugates represents a significant step towards more personalized and effective cancer therapies. The continued evolution of linker technology will be essential to realizing the full potential of these innovative approaches. nih.govcreative-biogene.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
